Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

X-ray crystallography Solid-state characterization Structural biology

This 4-chloro-6-methylpyrimidine building block is essential for AT₁ antagonist and ALK5 inhibitor programs. The 4-Cl substituent uniquely enables direct Suzuki-Miyaura cross-coupling without prior hydroxyl activation, accelerating SAR library synthesis. Substitution with 4-hydroxy or 4-unsubstituted analogs abolishes target binding (>10-fold potency loss). Procure this specific compound for validated synthetic routes and computational modeling based on published crystal structure data.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 157981-60-7
Cat. No. B1529822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-methylpyrimidine-5-carboxylate
CAS157981-60-7
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CN=C1Cl)C
InChIInChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3
InChIKeyQRMLCDFPZGCELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS 157981-60-7) Procurement Guide: Core Identity and Class Context


Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS 157981-60-7) is a halogenated pyrimidine-5-carboxylate building block with molecular formula C₈H₉ClN₂O₂ and molecular weight 200.62 g/mol [1]. The compound features a chloro substituent at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 5-position of the pyrimidine ring. Its crystalline solid form, moderate predicted boiling point (290.4±35.0°C), and density (1.265±0.06 g/cm³) are documented in authoritative chemical databases . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with documented applications in the preparation of angiotensin II receptor antagonists, ALK5 inhibitors, and other bioactive pyrimidine derivatives [2]. Commercial availability typically ranges from 95% to 98% purity . This guide focuses exclusively on quantifiable differentiation from structurally related pyrimidine-5-carboxylate analogs that may be considered for substitution.

Why Generic Substitution of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate Fails: A Quantitative Rationale


Generic substitution of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate with closely related pyrimidine-5-carboxylate analogs is scientifically unsound due to quantifiable differences in physicochemical properties, synthetic utility, and biological target engagement. The 4-chloro substituent confers distinct reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to analogs bearing 4-hydroxy, 4-amino, or 4-unsubstituted pyrimidine cores [1]. For example, the chloro group enables direct Suzuki-Miyaura coupling to install aryl or heteroaryl moieties, a transformation not feasible with the corresponding 4-hydroxy analog without prior activation [2]. In angiotensin II receptor antagonist development, the 4-chloro-6-methyl substitution pattern on the pyrimidine scaffold is critical for AT₁ receptor binding affinity; substitution with a 4-hydroxy or 4-methoxy analog results in >10-fold loss of potency [3]. Furthermore, the ethyl ester at the 5-position provides optimal lipophilicity for membrane permeability in cellular assays compared to the methyl ester analog, which exhibits reduced cellular uptake in Caco-2 monolayers [4]. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate vs. Structural Analogs


Crystal Structure Determination: R-Factor 0.050 with 2126 Reflections vs. Uncharacterized Analogs

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has been fully characterized by single-crystal X-ray diffraction, with refinement to an R-factor of 0.050 using 2126 observed reflections [1]. This high-resolution structural data is essential for structure-based drug design (SBDD) and molecular docking studies. In contrast, the closely related methyl ester analog (methyl 4-chloro-6-methylpyrimidine-5-carboxylate) and the 4-hydroxy analog (ethyl 4-hydroxy-6-methylpyrimidine-5-carboxylate) lack publicly available crystal structure data in the Cambridge Structural Database as of 2023 [2]. The absence of validated 3D coordinates for these comparators precludes accurate computational modeling and introduces uncertainty in SAR interpretation.

X-ray crystallography Solid-state characterization Structural biology

Synthetic Yield in Chlorination Step: 53.78% Isolated Yield vs. 75% for Optimized Protocol

The target compound can be synthesized from ethyl 4-hydroxy-6-methylpyrimidine-5-carboxylate via chlorination with oxalyl chloride in dichloromethane, achieving a reported isolated yield of 53.78% after 0.5 hours . For comparison, an optimized solvent-free chlorination protocol using POCl₃ achieves a yield of 75% for the same transformation, representing a 21.22 percentage-point improvement [1]. The 4-hydroxy analog (starting material) has a reported isolated yield of 87% from condensation of ethyl acetoacetate with formamidine acetate [2]. The target compound therefore occupies an intermediate position in the synthetic sequence, with its 4-chloro substituent serving as a strategic diversification point for subsequent SNAr or cross-coupling chemistry.

Process chemistry Synthetic methodology Scale-up

Angiotensin II AT₁ Receptor Antagonist Activity: Target Compound as Key Intermediate

The target compound serves as a critical synthetic precursor to 1-substituted-2-alkyl-4-chloro-1,6-dihydro-6-methyl-5-pyrimidinecarboxylates, a series of non-peptide angiotensin II (AT₁) receptor antagonists. In a comparative study of eight derivatives synthesized from this scaffold, compound h (bearing a 2-butyl and 1-(2-chlorobenzyl) substitution) demonstrated measurable antihypertensive activity in preliminary pharmacological studies [1]. For context, the clinical AT₁ antagonist losartan (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-methanol) exhibits a reported Ki of 19 nM at the AT₁ receptor and reduces blood pressure by approximately 10-20 mmHg in hypertensive patients at standard doses [2]. While the target compound-derived analog showed activity, its potency was not quantified relative to losartan in the cited study. The 4-chloro-6-methylpyrimidine core is essential for this activity; replacement with a 4-hydroxy or 4-unsubstituted pyrimidine abolishes AT₁ receptor binding [3].

Antihypertensive Angiotensin II receptor Cardiovascular drug discovery

Cytotoxicity Profile: IC₅₀ Range 1.75-9.46 μM vs. Clinical Reference Compounds

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has been evaluated for cytotoxic activity against a panel of cancer cell lines, with reported IC₅₀ values ranging from 1.75 to 9.46 μM . For comparative reference, the clinically approved pyrimidine antimetabolite 5-fluorouracil exhibits IC₅₀ values of 0.5-5 μM across various solid tumor cell lines under comparable assay conditions [1]. The methyl ester analog (methyl 4-chloro-6-methylpyrimidine-5-carboxylate) has also been studied for antimicrobial properties, but quantitative IC₅₀ data for direct comparison are not publicly available . The observed cytotoxicity of the target compound is moderate relative to established chemotherapeutics, positioning it as a potential scaffold for further optimization rather than a clinical candidate.

Cytotoxicity Anticancer screening Cell viability

Commercial Purity Specifications: 98% vs. 95% Minimum Purity Across Vendors

Commercially available ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is supplied at minimum purity specifications ranging from 95% to 98% depending on vendor . The 98% purity grade (HPLC) is offered by AKSci and other specialty chemical suppliers, while 95%+ is typical from general catalog vendors . For comparison, the structurally related methyl ester analog is commonly available at 95% purity . No data on impurity profiles or batch-to-batch variability are publicly disclosed for either compound. The 3% purity differential between grades is modest and unlikely to impact most synthetic applications, though researchers performing sensitive biological assays may preferentially select the higher-purity grade to minimize confounding effects of unknown impurities.

Quality control Purity analysis Procurement specification

High-Value Application Scenarios for Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (CAS 157981-60-7)


Structure-Based Drug Design (SBDD) Campaigns Requiring Validated 3D Coordinates

Researchers performing molecular docking, pharmacophore modeling, or quantum mechanical calculations on pyrimidine-containing ligands should procure ethyl 4-chloro-6-methylpyrimidine-5-carboxylate rather than uncharacterized analogs. The compound's published crystal structure (R-factor 0.050, 2126 reflections) provides experimentally validated 3D coordinates [1], enabling accurate computational modeling that cannot be performed with the methyl ester or 4-hydroxy analogs, which lack publicly available crystal structures [2]. This is particularly critical for structure-based optimization of AT₁ receptor antagonists and ALK5 inhibitors, where the pyrimidine core orientation within the binding pocket significantly influences predicted binding affinities [3].

Suzuki-Miyaura Cross-Coupling for Diversification of Pyrimidine Scaffolds

The 4-chloro substituent of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate enables direct participation in Suzuki-Miyaura cross-coupling reactions with aryl- and heteroarylboronic acids [1]. This reactivity profile is distinct from the 4-hydroxy analog, which requires prior activation (e.g., tosylation or conversion to a triflate) before cross-coupling can be attempted [2]. Researchers seeking to rapidly generate libraries of 4-aryl/heteroaryl-6-methylpyrimidine-5-carboxylates for SAR exploration should select the chloro compound as the optimal starting material, bypassing the additional synthetic step and yield loss associated with hydroxyl activation [3].

Angiotensin II AT₁ Receptor Antagonist Lead Optimization

The target compound serves as a validated synthetic precursor to 1,2-disubstituted-4-chloro-1,6-dihydro-6-methyl-5-pyrimidinecarboxylates, a chemotype with demonstrated antihypertensive activity in vivo [1]. Procurement of this building block enables medicinal chemists to explore structure-activity relationships (SAR) at the N1 and C2 positions while maintaining the critical 4-chloro-6-methyl-5-ester substitution pattern required for AT₁ receptor engagement [2]. Substitution with analogs lacking the 4-chloro group (e.g., 4-hydroxy or 4-unsubstituted pyrimidines) abolishes AT₁ receptor binding, underscoring the non-substitutability of this specific compound in AT₁ antagonist programs [3].

Preclinical Cytotoxicity Screening of Pyrimidine-Based Anticancer Candidates

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate exhibits baseline cytotoxicity with IC₅₀ values of 1.75-9.46 μM across cancer cell lines [1], providing a quantitative reference point for assessing potency gains achieved through subsequent derivatization. Researchers developing pyrimidine-based anticancer agents can use this unelaborated scaffold as a control compound in cell viability assays to distinguish between intrinsic cytotoxicity of the core and target-specific effects imparted by appended functional groups. This benchmark is particularly valuable for programs exploring ALK5 inhibitors and other pyrimidine-based kinase inhibitors, where the chloro substituent serves as a synthetic handle for introducing kinase-directed pharmacophores [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.